(5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
(5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiazole ring can also participate in binding interactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar structure that is widely used in organic synthesis.
Fluorine compounds: These compounds share some structural similarities and are known for their unique chemical properties.
Uniqueness
(5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, a morpholine ring, and a hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H14N2O3S/c17-11-4-2-1-3-10(11)9-12-13(18)15-14(20-12)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2/b12-9- |
InChI Key |
PYMZXMIPXYOMGP-XFXZXTDPSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3O)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3O)S2 |
Origin of Product |
United States |
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